B1578819 Beta-Amyloid (10-20)

Beta-Amyloid (10-20)

Cat. No.: B1578819
M. Wt: 1446.7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Amyloid (10-20) is a useful research compound. Molecular weight is 1446.7. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (10-20) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (10-20) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Alzheimer's Disease Research

Beta-Amyloid (10-20) is significant in studying the aggregation of amyloid-beta peptides, particularly Aβ(1-40) and Aβ(1-42). Research indicates that fragments like Aβ(10-20) enhance the aggregation of full-length Aβ peptides, suggesting that specific regions within the peptide are crucial for aggregation processes . This aggregation is a hallmark of Alzheimer's disease pathology and has implications for understanding disease mechanisms.

Case Study: Aggregation Studies

A study demonstrated that Aβ(10-20) significantly influences the aggregation kinetics of Aβ(1-40), with implications for plaque formation in AD. The findings highlight the importance of targeting these fragments in therapeutic strategies aimed at inhibiting amyloid plaque formation .

Diagnostic Applications

Beta-Amyloid peptides, including Aβ(10-20), are being investigated as biomarkers for Alzheimer's disease. The measurement of Aβ levels in cerebrospinal fluid (CSF) and through positron emission tomography (PET) imaging has been shown to correlate with clinical diagnoses of AD. For instance, decreased levels of CSF Aβ(1-42) have been associated with Alzheimer's patients compared to healthy controls, indicating its potential as a diagnostic marker .

Table 1: Diagnostic Biomarkers in Alzheimer’s Disease

BiomarkerMethod of MeasurementRelevance
Aβ(1-42)CSF analysisDecreased levels in AD patients
Total AβPET imagingCorrelates with plaque burden
sAPPβPlasma concentrationPotential new biomarker

Therapeutic Applications

Research into therapies targeting beta-amyloid has gained momentum, particularly focusing on reducing amyloid burden in the brain. Monoclonal antibodies such as aducanumab and lecanemab target amyloid aggregates and have shown promise in clinical trials by reducing amyloid levels and potentially improving cognitive function .

Case Study: Monoclonal Antibodies

Aducanumab was approved by the FDA for its ability to clear amyloid plaques in patients with early Alzheimer's disease. Clinical trials demonstrated that treatment led to a significant reduction in amyloid levels, underscoring the therapeutic potential of targeting beta-amyloid fragments like Aβ(10-20) .

Physiological Roles Beyond Neurotoxicity

Emerging research suggests that beta-amyloid peptides may have protective roles under certain conditions. For instance, Aβ has been implicated in antimicrobial activity, potentially serving as a defense mechanism against infections within the brain . Additionally, it may play a role in sealing leaks in the blood-brain barrier and promoting recovery from brain injuries .

Table 2: Physiological Roles of Beta-Amyloid Peptides

FunctionDescription
Antimicrobial activityEffective against various pathogens
Blood-brain barrier repairSeals leaks to protect neural tissue
NeuroprotectionEnhances recovery from injury

Properties

Molecular Weight

1446.7

sequence

YEVHHQKLVFF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.